1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H15N·HCl. It is known for its unique structure, which includes a naphthalene ring attached to a cyclopropyl group, and is commonly used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Amination: The addition of an amine group to the cyclopropylated naphthalene.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt form.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(Naphthalen-1-yl)cyclopropylmethanamine hydrochloride
- 1-(Naphthalen-2-yl)cyclohexylmethanamine hydrochloride
These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique cyclopropyl group in this compound distinguishes it from its analogs, potentially leading to different reactivity and applications .
Eigenschaften
Molekularformel |
C14H16ClN |
---|---|
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
(1-naphthalen-2-ylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H15N.ClH/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13;/h1-6,9H,7-8,10,15H2;1H |
InChI-Schlüssel |
LGJBRKGJMCFPOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.